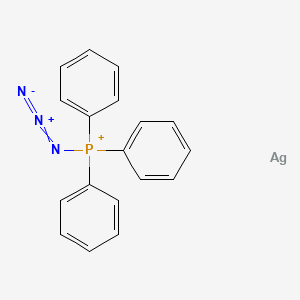
Azido(triphenyl)phosphanium;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido(triphenyl)phosphanium;silver is a compound that combines the azido group (–N₃) with triphenylphosphine and silver
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of azido(triphenyl)phosphanium;silver typically involves the reaction of triphenylphosphine with an azide source, such as sodium azide, in the presence of a silver salt. The reaction conditions often include an inert atmosphere to prevent oxidation and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides .
Analyse Chemischer Reaktionen
Types of Reactions
Azido(triphenyl)phosphanium;silver undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Copper(I) for cycloaddition reactions.
Major Products
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Azido(triphenyl)phosphanium;silver has several scientific research applications:
Organic Synthesis: Used in the synthesis of various heterocycles and as a reagent in the Staudinger reaction.
Materials Science:
Bioconjugation: Utilized in Staudinger ligation for labeling biomolecules.
Wirkmechanismus
The mechanism of action of azido(triphenyl)phosphanium;silver primarily involves the reactivity of the azido group. In the Staudinger reaction, triphenylphosphine reacts with the azide to form a phosphazide intermediate, which then loses nitrogen to form an iminophosphorane. This intermediate can further react to form various products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
Azidothymidine (AZT): An azide-containing compound used as an antiviral drug.
Eigenschaften
CAS-Nummer |
61062-63-3 |
|---|---|
Molekularformel |
C18H15AgN3P+ |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
azido(triphenyl)phosphanium;silver |
InChI |
InChI=1S/C18H15N3P.Ag/c19-20-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |
InChI-Schlüssel |
YXSWUVOLCBBIBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


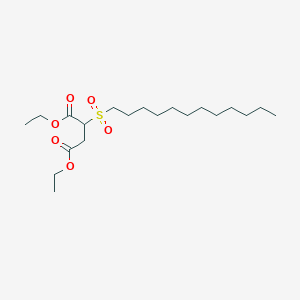
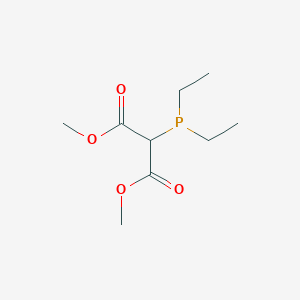
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
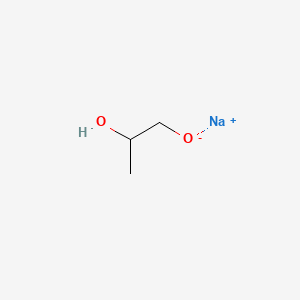


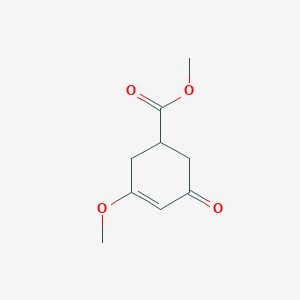
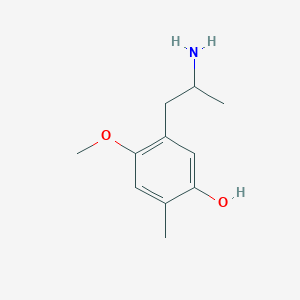



![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)


